molecular formula C19H19ClN4O2S B4674394 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole

3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole

Cat. No.: B4674394
M. Wt: 402.9 g/mol
InChI Key: PXUISTKXNDJJOB-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl, methylpropyl, and nitrophenylmethylsulfanyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor desired reactions.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogenated compounds and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Various oxidized forms of the nitrophenyl group.

    Reduction Products: Aminophenyl derivatives.

    Substitution Products: Compounds with different substituents on the phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: Could involve inhibition or activation of specific biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-4-(2-methylpropyl)-1,2,4-triazole: Lacks the nitrophenylmethylsulfanyl group.

    3-(4-Chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole: Lacks the methylpropyl group.

    4-(2-Methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole: Lacks the chlorophenyl group.

Uniqueness

The presence of all three substituents (chlorophenyl, methylpropyl, and nitrophenylmethylsulfanyl) in 3-(4-Chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-13(2)11-23-18(15-5-7-16(20)8-6-15)21-22-19(23)27-12-14-3-9-17(10-4-14)24(25)26/h3-10,13H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUISTKXNDJJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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